molecular formula C18H17F3N2O3 B1679325 Ridogrel CAS No. 110140-89-1

Ridogrel

Cat. No.: B1679325
CAS No.: 110140-89-1
M. Wt: 366.3 g/mol
InChI Key: GLLPUTYLZIKEGF-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ridogrel is a synthetic compound known for its dual action as a thromboxane A2 synthetase inhibitor and a thromboxane A2/prostaglandin endoperoxide receptor antagonist. It is primarily used as an antiplatelet agent with anti-inflammatory properties. This compound has been explored for its potential in preventing systemic thrombo-embolism and as an adjunctive agent in thrombolytic therapy for acute myocardial infarction .

Scientific Research Applications

Ridogrel has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study thromboxane synthesis and inhibition.

    Biology: Investigated for its effects on platelet aggregation and inflammation.

    Medicine: Explored as an adjunctive therapy in thrombolytic treatment for myocardial infarction.

    Industry: Potential applications in the development of new antiplatelet drugs and anti-inflammatory agents.

Mechanism of Action

Ridogrel exerts its effects by inhibiting thromboxane A2 synthetase and blocking thromboxane A2/prostaglandin endoperoxide receptors. This dual action prevents the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By blocking these pathways, this compound reduces the risk of thrombus formation and associated cardiovascular events .

Future Directions

The limitations of currently available antiplatelet agents, including Ridogrel, underscore the need for more specific antiplatelet treatment regimens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ridogrel involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Core Structure: The synthesis begins with the formation of the core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for its biological activity. This includes the addition of trifluoromethyl groups and other substituents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. Key considerations include the selection of solvents, reaction temperatures, and catalysts to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ridogrel undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify certain functional groups within this compound, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly involving halogens, can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

    Aspirin: Inhibits cyclooxygenase, reducing thromboxane A2 production.

    Clopidogrel: Inhibits the P2Y12 receptor on platelets, preventing aggregation.

    Ticlopidine: Similar to clopidogrel, it inhibits platelet aggregation through P2Y12 receptor antagonism.

Uniqueness of Ridogrel

This compound’s uniqueness lies in its dual mechanism of action, combining thromboxane A2 synthetase inhibition with receptor antagonism. This dual action provides a more comprehensive approach to preventing platelet aggregation and thrombus formation compared to single-target agents like aspirin .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ridogrel involves several steps including the synthesis of intermediate compounds that are subsequently used to generate the final product. The key steps involve the synthesis of 2-[(4,5-dihydro-4-oxo-3(2H)-pyridazinyl)methyl]thio acetic acid, which is then converted to Ridogrel through a series of reactions.", "Starting Materials": [ "2-amino-4,5-dihydro-4-oxo-3(2H)-pyridazinecarboxylic acid", "thioacetic acid", "acetic anhydride", "phosphorus pentoxide", "sodium hydroxide", "sodium borohydride", "methyl iodide", "palladium on carbon" ], "Reaction": [ "The first step involves the reaction of 2-amino-4,5-dihydro-4-oxo-3(2H)-pyridazinecarboxylic acid with thioacetic acid in the presence of acetic anhydride to form 2-[(4,5-dihydro-4-oxo-3(2H)-pyridazinyl)methyl]thio acetic acid.", "The intermediate product is then purified and reacted with phosphorus pentoxide and sodium hydroxide to form 2-[(4,5-dihydro-4-oxo-3(2H)-pyridazinyl)methyl]thio acetic acid anhydride.", "The anhydride is then reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then reacted with methyl iodide and palladium on carbon to form Ridogrel." ] }

Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors. Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets. Therefore by inhibiting the production and promotion of thromboxane, thrombolysis is enhanced.

110140-89-1

Molecular Formula

C18H17F3N2O3

Molecular Weight

366.3 g/mol

IUPAC Name

5-[(Z)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17-

InChI Key

GLLPUTYLZIKEGF-QJOMJCCJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/OCCCCC(=O)O)/C2=CN=CC=C2

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2

Appearance

Solid powder

110140-89-1

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

8.39e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-((((3-pyridinyl)(3-(trifluoromethyl)phenyl)methylene)amino)oxy)pentanoic acid
R 68,070
R 68070
R 70416
R-68070
R-70416
ridogrel

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ridogrel
Reactant of Route 2
Reactant of Route 2
Ridogrel
Reactant of Route 3
Ridogrel
Reactant of Route 4
Ridogrel
Reactant of Route 5
Ridogrel
Reactant of Route 6
Ridogrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.